1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine
Overview
Description
1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine is a useful research compound. Its molecular formula is C12H13F3N2O4S and its molecular weight is 338.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.05481256 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Research has highlighted the role of piperidine in nucleophilic aromatic substitution reactions, which are fundamental in synthesizing various chemical compounds. The interaction of piperidine with nitro-containing aromatic compounds can lead to the formation of derivatives with potential applications in material science and pharmaceuticals. This mechanism provides insights into developing new synthetic pathways for complex molecules (Pietra & Vitali, 1972).
Role in Hydroprocessing Catalysts
Transition metal phosphides, including compounds involving piperidine structures, have shown promise as high-activity, stable catalysts in hydrodesulfurization and hydrodenitrogenation processes. These catalysts are critical for refining oil feedstocks and meeting environmental regulations on fuel sulfur content. The unique properties of these catalysts could revolutionize the hydroprocessing technology, benefiting the energy sector significantly (Oyama et al., 2009).
Environmental Degradation Studies
Investigations into the stability and degradation pathways of compounds like nitisinone, which shares structural similarities with 1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine, reveal the environmental behavior of these substances. Understanding the degradation products and their stability can inform the environmental impact and safety of using such chemicals in various applications (Barchańska et al., 2019).
Biological Activities of Piperine
Piperine, a derivative found in black pepper, demonstrates diverse physiological effects, including enhancing digestive capacity and exhibiting antioxidant properties. The study of piperine and its interaction with various biological systems provides a foundation for exploring the therapeutic potential of related piperidine compounds in medicine and nutrition (Srinivasan, 2007).
Therapeutic Applications of Piperazine Derivatives
Piperazine and its derivatives have been widely investigated for their therapeutic applications, underscoring the significance of related compounds in drug development. These studies span various domains, including antiviral, anticancer, and anti-inflammatory drugs, highlighting the versatility of piperazine-based molecules in addressing a broad spectrum of health issues (Rathi et al., 2016).
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4S/c13-12(14,15)22(20,21)9-4-5-10(11(8-9)17(18)19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGRGRSDVNBGIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387906 | |
Record name | Piperidine, 1-[2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19822-27-6 | |
Record name | Piperidine, 1-[2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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